molecular formula C5H5BO4 B151830 5-Formylfuran-3-boronic acid CAS No. 62306-80-3

5-Formylfuran-3-boronic acid

Cat. No.: B151830
CAS No.: 62306-80-3
M. Wt: 139.9 g/mol
InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N
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Description

5-Formylfuran-3-boronic acid: is an organic compound that contains both a formyl group and a boronic acid group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 5-Formylfuran-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Formylfuran-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Furanylboronic acid

Comparison: 5-Formylfuran-3-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a furan ring, which imparts distinct reactivity and properties compared to similar compounds. For example, 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the formyl and boronic acid groups attached to a phenyl ring, which affects their electronic properties and reactivity . 2-Furanylboronic acid lacks the formyl group, which limits its applications in certain synthetic and biological contexts .

Properties

IUPAC Name

(5-formylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBSTTPRQPAXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC(=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411039
Record name 5-Formylfuran-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-80-3
Record name B-(5-Formyl-3-furanyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62306-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formylfuran-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62306-80-3
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